
1-(Bromomethyl)-1-methanesulfonylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-methanesulfonylcyclohexane is a useful research compound. Its molecular formula is C8H15BrO2S and its molecular weight is 255.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Michael-Induced Ramberg-Bäcklund Reaction
1-(Bromomethyl)-1-methanesulfonylcyclohexane is involved in the Michael-induced Ramberg-Bäcklund reaction. This reaction pathway is observed when reacting with dimethyl malonate and malononitrile sodium salts, resulting in functionalized derivatives of methylidenecyclopentane and methylidenecyclohexane (Vasin, Bolusheva, & Razin, 2012).
Kinetics and Spectroscopy of Methanesulfonates
Studies on methanesulfonates, closely related to this compound, reveal insights into their reactivity and stability. These compounds are characterized by spectroscopic methods and have demonstrated specific reactivities in solvolysis reactions, which are crucial for understanding their chemical behavior (Bentley et al., 1994).
Liquid Crystal Properties of Alkylammonium Alkanesulfonates
Research into alkylammonium alkanesulfonates, which include structures similar to this compound, has shown that they exhibit liquid crystal properties. These properties are affected by the length of the alkyl group in the cation and the type of sulfonate used (Matsunaga & Nishida, 1988).
Synthesis of Tetrahydrocarbazoles
This compound is utilized in the synthesis of tetrahydrocarbazoles. This involves a reaction with N-methanesulfonyl-2-(cyclohex-1-enyl)aniline, leading to the formation of carbazole derivatives, which have potential applications in organic synthesis and pharmaceutical research (Gataullin et al., 2003).
Antibacterial Activity of Sulfonamide Derivatives
Studies on sulfonamide derivatives, closely related to this compound, show significant antibacterial activity. These compounds, including their metal complexes, have been tested against various bacteria, demonstrating their potential as antibacterial agents (Özdemir et al., 2009).
Coenzyme M Analogs in Methanogenesis
Research involving analogs of this compound in the context of coenzyme M analogs highlights their activity in the methyl-coenzyme M reductase system, significant in methanogenesis. These studies provide insights into the biochemical pathways involved in methane production by methanogenic bacteria (Gunsalus, Romesser, & Wolfe, 1978).
Mécanisme D'action
The mechanism of action of bromomethyl compounds often involves the formation of a bromomethyl anion, which then reacts with the substrate to form the desired product.
Safety and Hazards
Propriétés
IUPAC Name |
1-(bromomethyl)-1-methylsulfonylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2S/c1-12(10,11)8(7-9)5-3-2-4-6-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDIFVXFSLURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCCC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
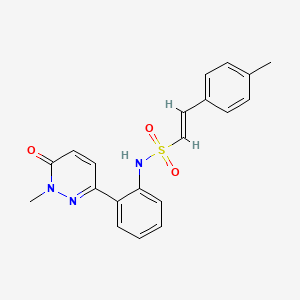
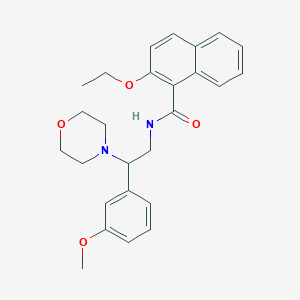
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3005539.png)
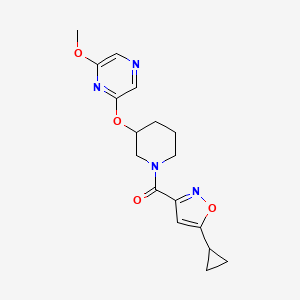
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3005542.png)
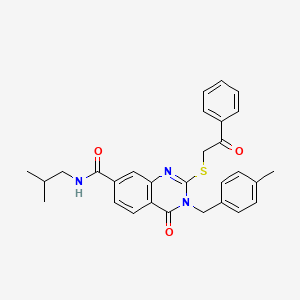
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005544.png)
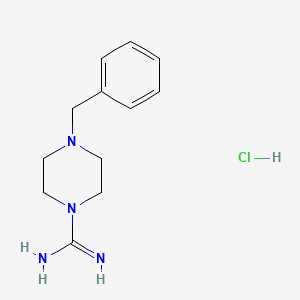
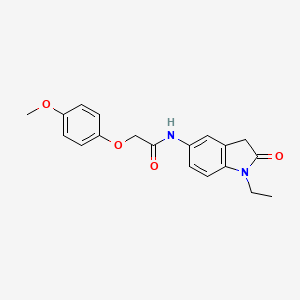
![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)
![2-[[4-(Difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B3005555.png)
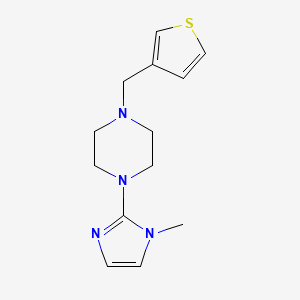

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)
